3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid
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Overview
Description
3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system with two ketone groups and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid typically involves the reaction of 1,4-naphthoquinone with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method involves the continuous introduction of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then continuously removed from the reactor, allowing for a steady production rate .
Chemical Reactions Analysis
Types of Reactions
3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional carboxylic acids, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl acetate: Similar in structure but with an acetate group instead of the amino acid side chain.
N-(3-amino-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide: Contains an acetamide group instead of the butanoic acid side chain.
Uniqueness
3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C14H13NO4 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-[(1,4-dioxonaphthalen-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H13NO4/c1-8(6-13(17)18)15-11-7-12(16)9-4-2-3-5-10(9)14(11)19/h2-5,7-8,15H,6H2,1H3,(H,17,18) |
InChI Key |
MCOSIBAZFGDQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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